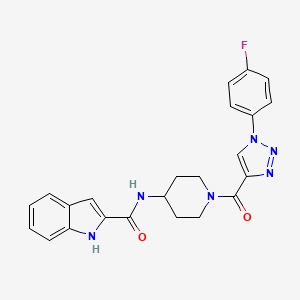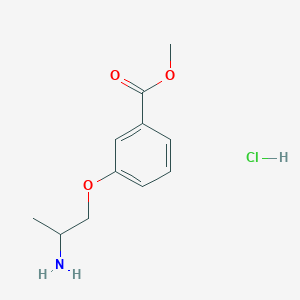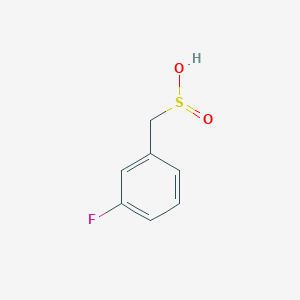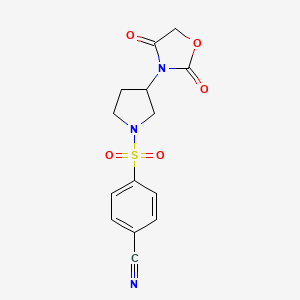![molecular formula C13H14N6O B2960233 (E)-N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide CAS No. 303145-83-7](/img/structure/B2960233.png)
(E)-N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolo[1,5-a]pyrimidine core, along with the furan ring, contributes to its unique chemical properties and biological activities.
作用机制
Target of Action
In aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, while phenyl moieties play a key role in the active site of the enzyme .
Mode of Action
The mode of action involves the compound’s interaction with its targets. While we lack direct data on 11K-042, we can infer from related TPs. These compounds often exhibit diverse mechanisms, including inhibition of enzymes, modulation of receptors, or interference with cellular signaling pathways. For example, some synthetic TPs have demonstrated antifungal, antimalarial, and anticancer properties
Action Environment
Environmental factors significantly impact drug action. Light, temperature, pH, and humidity can influence stability, efficacy, and degradation. For 11K-042, understanding its behavior under different conditions is essential for optimizing its use.
Its unique structure and potential applications make it an exciting subject for scientific exploration . 🌟
生化分析
Biochemical Properties
It is known that the compound’s unique structure allows it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of (E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide on various types of cells and cellular processes are still being explored. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are being conducted to determine the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Research is ongoing to determine how the effects of (E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide vary with different dosages in animal models. This includes studies to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Research is ongoing to identify any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Studies are being conducted to understand how (E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is transported and distributed within cells and tissues. This includes investigations into any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes studies to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the reaction of enaminonitriles with benzohydrazides under microwave irradiation.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving appropriate precursors such as 2-amino-3-cyano-4-methylfuran.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. This method is advantageous due to its catalyst-free and eco-friendly nature, allowing for efficient production with good yields .
化学反应分析
Types of Reactions
(E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
科学研究应用
(E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anti-inflammatory agent.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core but differ in the substituents attached to the core.
Furanotriazolopyrimidines: These compounds also contain a furan ring but may have different substituents on the triazolopyrimidine core.
Uniqueness
(E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is unique due to the specific combination of the triazolopyrimidine core and the furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
属性
IUPAC Name |
N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-9-4-5-11(20-9)10-6-7-14-13-16-12(17-19(10)13)15-8-18(2)3/h4-8H,1-3H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDKCUDIYNPDDP-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)/N=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isonicotinamide](/img/structure/B2960150.png)

![3-(4-chlorophenyl)-5-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2960152.png)

![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2960156.png)



![2-Cyclopentyl-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2960161.png)
![2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2960165.png)
![2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2960167.png)
![N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2960168.png)


